2-(5-iodo-1H-indol-3-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90841-87-5 |
|---|---|
Molecular Formula |
C10H8INO2 |
Molecular Weight |
301.08 g/mol |
IUPAC Name |
2-(5-iodo-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8INO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14) |
InChI Key |
QXABICUWEZOXFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CN2)CC(=O)O |
Origin of Product |
United States |
Derivatives, Analogues, and Advanced Structural Characterization Methodologies
Synthesis of Substituted 2-(5-Iodo-1H-indol-3-yl)acetic Acid Analogues
The synthesis of analogues of this compound often involves multi-step processes, starting with the appropriate indole (B1671886) core. A general approach to creating substituted indole-3-acetic acids involves the Fischer indole synthesis or modifications of pre-existing indole rings. For instance, creating analogues with substitutions at the 5-position, such as the target iodo-derivative, can be achieved by starting with a correspondingly substituted aniline (B41778). One documented method involves the iodination of an aniline derivative with iodine monochloride in the presence of calcium carbonate to produce the necessary iodo-substituted precursor researchgate.net.
Further modifications can be introduced at various positions on the indole ring. For example, N-substituted derivatives of (5-amino-2-methyl-1H-indol-3-yl)acetic acid have been synthesized by the indolization of ethyl levulinate p-acetaminophenylhydrazone, followed by modifications of the 5-amino group researchgate.netosi.lv. Another versatile method for producing highly substituted indoles is a domino synthesis strategy that utilizes a [3+2] cyclization. This approach involves reacting imines with a deprotonated fluorophenylacetate derivative, which, after an intramolecular nucleophilic aromatic substitution and subsequent air oxidation, yields 1,2,5-trisubstituted 1H-indole-3-carboxylic esters mdpi.com. These methods highlight the chemical flexibility in creating a library of analogues based on the indole-3-acetic acid framework.
Exploration of Chemically Modified Indole Acetic Acid Derivatives
Chemical modifications of the parent indole-3-acetic acid (IAA) structure have led to the development of several classes of derivatives, including amides, sulfonates, and systems with altered electronic properties, such as methoxy-activated indoles.
Indole-3-acetamide (B105759) derivatives are commonly synthesized by coupling indole-3-acetic acid with various substituted anilines or other primary and secondary amines. A frequent method employs a coupling reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) in a one-pot reaction nih.govacs.org. This reaction proceeds through an activated intermediate that readily reacts with the amine to form the corresponding amide acs.org.
Research has shown that these derivatives possess a range of biological activities. For example, a series of twenty-four indole-3-acetamides were synthesized and evaluated for their potential as antihyperglycemic and antioxidant agents nih.gov. Several of these compounds demonstrated significant inhibitory activity against the α-amylase enzyme, with some exhibiting potency comparable to the standard drug acarbose (B1664774) nih.gov.
| Compound | Substituent on Phenylacetamide | α-Amylase Inhibition IC₅₀ (µM) nih.gov |
| 15 | 2,4-dichloro | 1.09 ± 0.11 |
| 11 | 4-nitro | 1.11 ± 0.05 |
| 6 | 4-methoxy | 1.13 ± 0.09 |
| 18 | 4-bromo | 1.15 ± 0.13 |
| Acarbose (Standard) | - | 0.92 ± 0.40 |
This table presents a selection of indole-3-acetamide derivatives and their corresponding in vitro α-amylase inhibitory activity.
A novel class of indole acetic acid sulfonate derivatives has been developed and investigated for their potential as inhibitors of ectonucleotidases, enzymes that are overexpressed in some tumor environments rsc.orgnih.gov. The synthesis of these compounds is typically achieved in a two-step process. First, an N-aryl-2-(1H-indol-3-yl)acetamide is formed by reacting indole-3-acetic acid with an aminophenol. Subsequently, this intermediate is treated with a substituted sulfonyl chloride in the presence of a base like triethylamine (B128534) to yield the final sulfonate ester derivative nih.gov.
These derivatives have shown significant inhibitory potential against several ectonucleotidase enzymes, including h-ENPP1, h-ENPP3, and h-TNAP. The potency of these inhibitors is influenced by the substitution pattern on the sulfonate moiety rsc.orgnih.govnih.gov.
| Compound | Substitution on Sulfonate Moiety | h-ENPP1 IC₅₀ (µM) nih.gov | h-e5'NT IC₅₀ (µM) nih.gov | h-TNAP IC₅₀ (µM) nih.gov |
| 5c | 4-Methyl | 0.41 ± 0.01 | 0.37 ± 0.03 | 1.48 ± 0.06 |
| 5e | Biphenyl | 0.32 ± 0.01 | 0.46 ± 0.01 | 0.81 ± 0.03 |
| 5g | 4-Chloro | 0.53 ± 0.02 | 0.94 ± 0.05 | 0.59 ± 0.08 |
| 5i | 4-Nitro | 0.61 ± 0.01 | 1.12 ± 0.07 | 0.73 ± 0.01 |
| 5j | 2,4,6-Trimethyl | 0.73 ± 0.03 | 1.25 ± 0.09 | 0.66 ± 0.04 |
This table summarizes the inhibitory activity (IC₅₀ values) of selected indole acetic acid sulfonate derivatives against various human ectonucleotidases.
The introduction of a methoxy (B1213986) group onto the indole ring system, particularly at the 5-position, creates an electron-rich aromatic system that can be used as a comparative analogue to study structure-activity relationships. 5-Methoxy-2-methyl-1H-indole-3-acetic acid, for example, was identified as a lead compound in the development of inhibitors for human nonpancreatic secretory phospholipase A2 researchgate.net. The synthesis of derivatives from this methoxy-activated core, such as dipeptide-like compounds, has been explored to generate novel molecules with potential therapeutic applications researchgate.net. These studies allow researchers to probe the influence of electronic effects on the biological activity of indole-3-acetic acid derivatives.
Advanced Structural Characterization Methodologies in Academic Research
The structural elucidation of this compound and its analogues relies on a suite of sophisticated analytical techniques. Standard methods include Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups, and nuclear magnetic resonance (NMR) spectroscopy. Both ¹H NMR and ¹³C NMR are crucial for determining the precise arrangement of atoms within the molecule nih.govnih.gov. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight nih.gov.
In more advanced research, other techniques are employed to understand the finer details of molecular structure and reactivity. For instance, X-ray crystallography can provide the definitive three-dimensional structure of these molecules in their crystalline state, offering insights into intermolecular interactions researchgate.net. To investigate the behavior of these compounds in electrochemical reactions, specialized techniques such as time-resolved transient absorption spectroscopy, in situ electrochemical UV-vis spectroscopy, and in situ electrochemical electron paramagnetic resonance (EPR) are utilized to study reactive intermediates like radical cations acs.org. These advanced methodologies are indispensable for a comprehensive understanding of the chemical and physical properties of novel indole derivatives.
Mechanistic and Biochemical Investigations Involving 2 5 Iodo 1h Indol 3 Yl Acetic Acid and Its Derivatives
Comparative Analysis with Indole-3-acetic Acid (IAA) Biosynthesis and Metabolism
The biosynthesis of IAA in plants and microorganisms is a well-studied process, occurring through several redundant pathways. nih.govyoutube.com These can be broadly categorized into tryptophan-dependent and tryptophan-independent routes. wikipedia.orgresearchgate.net While the direct biosynthetic pathway for 2-(5-iodo-1H-indol-3-yl)acetic acid has not been explicitly elucidated, it is plausible that it follows analogous pathways to IAA, with the incorporation of iodine being a key differentiating step.
The majority of IAA is synthesized from the amino acid L-tryptophan. ag.govnih.govresearchgate.net Several distinct tryptophan-dependent pathways have been identified in plants and bacteria, named after their key intermediates:
The Indole-3-pyruvic acid (IPyA) pathway: This is considered the major pathway for IAA biosynthesis in many plants. plos.org It involves the conversion of tryptophan to IPyA by a tryptophan aminotransferase, followed by the conversion of IPyA to indole-3-acetaldehyde (IAAld) by a decarboxylase. Finally, IAAld is oxidized to IAA.
The Indole-3-acetamide (B105759) (IAM) pathway: In this two-step pathway, tryptophan is first converted to IAM by tryptophan-2-monooxygenase, which is then hydrolyzed to IAA by an IAM hydrolase. nih.govnih.govmdpi.comnih.gov This pathway is well-characterized in phytopathogenic and symbiotic bacteria. nih.govmdpi.com
The Tryptamine (TAM) pathway: Tryptophan is decarboxylated to tryptamine, which is then oxidized to IAAld and subsequently to IAA. mdpi.com
The Indole-3-acetaldoxime (IAOx) pathway: Tryptophan is converted to IAOx, which can then be converted to indole-3-acetonitrile (B3204565) (IAN) and finally to IAA by a nitrilase. mdpi.com
For this compound to be synthesized via a tryptophan-dependent pathway, the iodination event could theoretically occur at two stages: either on the precursor L-tryptophan, forming 5-iodo-L-tryptophan, which then enters the established IAA biosynthetic pathways, or on an indole (B1671886) intermediate. The existence of bacterial halogenase enzymes capable of incorporating halogen atoms onto tryptophan supports the former hypothesis. researchgate.net
The synthesis of this compound through a tryptophan-independent route would likely involve the iodination of a free indole molecule or another indole-containing intermediate before its conversion to the final acetic acid derivative. The feasibility of this would depend on the presence of specific halogenating enzymes that can act on these substrates.
Enzyme Interaction and Inhibition Studies
The introduction of iodine into the indole-3-acetic acid scaffold can significantly influence its interaction with various enzymes. The following sections explore the modulation of ectonucleotidase activity, inhibition of glycosidases, and investigation of protein kinase inhibition by iodinated indole scaffolds.
Ectonucleotidases are cell surface enzymes that hydrolyze extracellular nucleotides to nucleosides, playing a crucial role in purinergic signaling. Overexpression of certain ectonucleotidases is associated with tumor growth and immune evasion, making them attractive therapeutic targets. rsc.orgresearchgate.net
Recent studies have explored indole acetic acid derivatives as inhibitors of these enzymes. A series of newly synthesized indole acetic acid sulfonate derivatives have shown significant inhibitory potential against various human ectonucleotidases, including ENPP1, ENPP3, and ecto-5'-nucleotidase (e5'NT). rsc.orgresearchgate.netnih.govrsc.org The inhibitory activity of these compounds suggests that the indole acetic acid scaffold is a promising starting point for the development of novel ectonucleotidase inhibitors.
While specific data on the 5-iodo derivative is not available, the structure-activity relationship (SAR) studies of the sulfonate derivatives indicate that substitutions on the indole ring can modulate activity. For instance, the presence of electron-withdrawing groups can enhance potency. nih.gov This suggests that the electron-withdrawing nature of the iodine atom in this compound could potentially contribute to its interaction with and inhibition of ectonucleotidases. Further kinetic studies are required to determine the precise mode of inhibition. For example, various indole acetic acid sulfonate derivatives have been shown to act as competitive or un-competitive inhibitors. researchgate.netnih.gov
Table 1: Inhibitory Activity of Selected Indole Acetic Acid Sulfonate Derivatives against Human Ectonucleotidases
| Compound | Target Enzyme | IC50 (µM) |
| 5c | h-e5'NT | 0.37 ± 0.03 |
| 5e | h-ENPP1 | 0.32 ± 0.01 |
| 5g | h-TNAP | 0.59 ± 0.08 |
| 5i | r-e5'NT | 0.81 ± 0.05 |
| 5j | h-ENPP3 | 0.62 ± 0.003 |
Data sourced from a study on indole acetic acid sulfonate derivatives. researchgate.net
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. Alpha-amylase, a key digestive enzyme, breaks down starch into simpler sugars. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. primescholars.com
Several studies have demonstrated the potential of indole derivatives as inhibitors of α-amylase. acs.orgnih.govnih.gov For example, a series of indole-3-acetamide derivatives displayed good to moderate inhibitory activity against α-amylase, with some compounds showing IC50 values in the low micromolar range. acs.org Molecular docking studies suggest that these compounds can bind to the active site of the enzyme, with interactions such as hydrogen bonding and π-π stacking contributing to their inhibitory effect. acs.org
Furthermore, 3,3-di(indolyl)indolin-2-ones have also been identified as a novel scaffold for α-amylase inhibitors. nih.gov The structure-activity relationship of these compounds indicates that the nature and position of substituents on the indole rings influence their inhibitory potency.
Although direct studies on this compound are not available, the established activity of related indole derivatives suggests that it could also exhibit inhibitory effects on α-amylase. The presence of the iodine atom could influence its binding affinity and inhibitory mechanism.
Table 2: Alpha-Amylase Inhibitory Activity of Selected Indole Derivatives
| Compound Class | Example Compound | IC50 (µM) |
| Indole-3-acetamides | Compound with chloro-methylphenyl moiety | ~1.09 |
| Indole Thiourea Analogs | Compound 14 | 2.031 ± 0.11 |
| Thiazolidinone-based Indoles | Compound 5 | 1.50 ± 0.05 |
Data compiled from various studies on indole derivatives. acs.orgnih.govnih.gov
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important targets for drug discovery. nih.govnih.gov The indole scaffold has emerged as a "privileged structure" in medicinal chemistry for the development of protein kinase inhibitors. nih.govnih.gov
Numerous indole derivatives have been developed as potent inhibitors of various kinases, including receptor tyrosine kinases and serine/threonine kinases. nih.govnih.gov The modification of substituents on the indole ring has been shown to have a significant impact on their inhibitory activity and selectivity. nih.gov
Halogenation, including iodination, is a common strategy in drug design to modulate the physicochemical properties and biological activity of a molecule. researchgate.net In the context of kinase inhibitors, iodinated indole derivatives have been investigated. For instance, iodinated-4-aryloxymethyl-coumarins have shown potential as anti-cancer agents, with their activity likely linked to the inhibition of key cellular kinases. researchgate.net Structure-activity relationship studies of brominated indoles have also highlighted the importance of the position of the halogen atom on the indole ring for their biological activity. mdpi.com
While specific studies on the protein kinase inhibitory activity of this compound are limited, the general importance of the indole scaffold and the known effects of halogenation in this class of inhibitors suggest that it could be a subject of interest for future investigations. The iodine atom at the 5-position could potentially form halogen bonds with the kinase active site, thereby influencing its inhibitory profile.
Disruption of Protein–Protein Interactions (e.g., MDM2-p53 Interaction)
A promising area of investigation for indole-3-acetic acid derivatives, including halogenated variants like this compound, is their ability to disrupt the interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2. nih.govnih.gov The p53-MDM2 interaction is a critical target in oncology because the overexpression of MDM2 in many cancers leads to the inactivation of p53, thereby promoting tumor cell survival and proliferation. nih.gov
While direct studies on the 5-iodo substituted compound are limited, research on structurally similar indole-based molecules, such as fluoro-substituted indole derivatives, has provided a strong mechanistic framework. These compounds have been identified as antagonists of MDM2. nih.gov The inhibition of the p53-MDM2 interaction by these small molecules reactivates p53 in cancer cells where the p53 gene is not mutated (wild-type). nih.gov
The binding affinity of these indole-based antagonists to MDM2 has been quantified using various biophysical techniques. For instance, fluorescence polarization (FP) assays, nuclear magnetic resonance (NMR) spectroscopy, and microscale thermophoresis (MST) have been employed to determine the inhibition constants (K_i) and dissociation constants (K_D) of these compounds, with values often falling in the low micromolar range. nih.gov
Structural studies, such as X-ray crystallography, have revealed the binding mode of these indole derivatives to MDM2. For example, the carboxylic acid form of a potent fluoro-substituted indole antagonist was shown to bind to the p53-binding pocket of human MDM2. This interaction mimics the binding of p53 itself, often referred to as a "three-finger" binding mode, where key residues of the inhibitor occupy the hydrophobic pockets within the MDM2 protein. This structural insight is crucial for the rational design and optimization of more potent and selective indole-based MDM2 inhibitors.
Interactive Table: Representative Indole-Based MDM2 Antagonists and their Binding Affinities
| Compound Type | Assay Method | Binding Affinity (K_i or K_D) |
|---|---|---|
| Fluoro-substituted indole derivative (ester) | FP, NMR, MST | ~1 µM |
| Fluoro-substituted indole derivative (carboxylic acid) | FP, NMR, MST | ~1 µM |
Elucidation of Molecular Mechanisms Underlying Observed Biological Activities
The disruption of the p53-MDM2 interaction by indole-3-acetic acid derivatives initiates a cascade of downstream molecular events that contribute to their observed biological activities, most notably their anticancer effects. The primary mechanism is the restoration of p53's tumor-suppressive functions. nih.govnih.gov
Upon release from MDM2-mediated inhibition, p53 protein levels increase, and its transcriptional activity is restored. nih.govnih.gov Activated p53 can then bind to the promoter regions of its target genes, leading to the induction of cell cycle arrest, apoptosis (programmed cell death), and senescence. nih.gov For example, the expression of p53 target genes such as CDKN1A (which encodes the cell cycle inhibitor p21) and MDM2 itself (as part of a negative feedback loop) is often upregulated in response to treatment with these compounds. nih.gov The induction of apoptosis is a key outcome, and it can be mediated through both transcription-dependent and transcription-independent pathways involving the upregulation of pro-apoptotic proteins like Bax, Puma, and Noxa. nih.govnih.gov
Another layer to the molecular mechanism of halogenated indole-3-acetic acids, including the 5-iodo derivative, is their potential to act as oxidatively activated prodrugs. nih.gov Studies have shown that halogenated indole-3-acetic acids can be oxidized by enzymes like horseradish peroxidase (HRP) to generate cytotoxic species. nih.gov This approach has potential for targeted cancer therapy, where HRP could be delivered specifically to tumor cells, leading to the localized activation of the prodrug and subsequent cell killing. nih.gov
Furthermore, research on derivatives such as 2-(5-iodo-1H-indol-3-yl)-1H-benzo[d]imidazole has demonstrated antimicrobial and antimycobacterial activities, suggesting that modifications to the core indole-3-acetic acid structure can lead to a range of biological effects by interacting with various cellular targets. mdpi.com
Interactive Table: Biological Activities of Indole-3-Acetic Acid Derivatives
| Compound/Derivative | Observed Biological Activity | Implicated Molecular Mechanism |
|---|---|---|
| Fluoro-substituted indole-based MDM2 antagonist | Selective growth inhibition of p53 wild-type cancer cells | p53 activation, induction of cell cycle arrest |
| Halogenated indole-3-acetic acids | Cytotoxicity against cancer cells in the presence of HRP | Oxidative activation to cytotoxic species |
| Spiro-oxindole derivative | Apoptosis in breast cancer cells | Restoration of p53 function by inhibiting MDM2 |
Elucidation of Structural Determinants for Modulating Biological Activity
The biological activity of a compound is intrinsically linked to its three-dimensional structure and the specific interactions it can form with its biological target. For this compound, the interplay between the indole core, the iodine substituent, and the acetic acid side chain is crucial in defining its pharmacological profile.
Impact of Iodine Substitution at the 5-Position on Molecular Interactions
The introduction of an iodine atom at the 5-position of the indole ring significantly influences the compound's physicochemical properties and its potential for molecular interactions. Iodine, being the largest and least electronegative of the stable halogens, can participate in various non-covalent interactions. One of the most significant is halogen bonding, where the electropositive region on the surface of the iodine atom (the σ-hole) can interact favorably with nucleophilic atoms like oxygen or nitrogen in a biological target. This directional interaction can contribute to the binding affinity and selectivity of the molecule.
In a related series of indole acetic acid sulfonate derivatives, the presence of an iodo group at the para position of a phenyl ring, which is analogous to the 5-position of the indole scaffold, was found to significantly enhance the inhibitory potential against ecto-5'-nucleotidase (e5'NT), a target implicated in cancer progression. This highlights the potential of iodine substitution to modulate biological activity. Furthermore, the bulky nature of the iodine atom can induce conformational changes in the ligand or the binding pocket of the target protein, leading to altered binding modes and activities compared to its non-iodinated or other halogen-substituted counterparts.
Role of the Acetic Acid Side Chain in Ligand-Target Binding
The acetic acid moiety at the 3-position of the indole ring is a critical pharmacophoric feature. As a carboxylic acid, it is typically ionized at physiological pH, bearing a negative charge. This anionic group can form strong ionic interactions or hydrogen bonds with positively charged amino acid residues, such as arginine or lysine, within a protein's active site. These interactions are often key to anchoring the ligand in the binding pocket and ensuring proper orientation for further interactions.
The parent compound, indole-3-acetic acid (IAA), is a well-known plant hormone (auxin), and its acidic side chain is essential for its biological function. chemsrc.comnih.gov In the context of other therapeutic targets, this acidic group can mimic the phosphate (B84403) group of a natural substrate or interact with key catalytic residues. The flexibility of the acetic acid side chain allows it to adopt various conformations to optimize its interactions within the binding site.
Influence of Other Substitutions on the Indole Nucleus
To understand the significance of the iodine at the 5-position, it is informative to consider the effects of other substituents on the indole nucleus in related compounds. Structure-activity relationship studies on various indole derivatives have shown that the nature and position of substituents can dramatically alter biological activity.
For instance, in a series of 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C5 position was found to enhance potency. dntb.gov.ua This suggests that an electron-withdrawing group at this position is favorable for activity at this particular target. In another study on antimicrobial 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, substitutions on the indole ring, including halogens, were shown to modulate the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. mdpi.com
The following table summarizes the influence of different substituents on the indole nucleus in various classes of compounds, providing a comparative perspective on the potential role of the 5-iodo substitution.
| Compound Class | Substitution | Position | Effect on Biological Activity |
| Indole Acetic Acid Sulfonates | Iodo | para (analogous to 5-position) | Increased inhibitory potential against e5'NT nih.gov |
| 1H-Indole-2-carboxamides | Chloro, Fluoro | C5 | Enhanced potency at CB1 receptors dntb.gov.ua |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazoles | Bromo | C5 | Modulated antimicrobial activity mdpi.com |
| Indole-based HIV-1 Fusion Inhibitors | Various | 5 and 6-positions | Altered antiviral activity bldpharm.com |
Computational Chemistry and Molecular Modeling Applications
Computational methods provide powerful tools to investigate the molecular properties and interactions of compounds like this compound at an atomic level, offering insights that can guide further drug discovery efforts.
Molecular Docking Simulations for Binding Affinity and Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations can be employed to hypothesize its binding mode within the active site of a specific biological target. These simulations can help to visualize how the molecule fits into the binding pocket and identify key interactions.
While specific docking studies on this compound are not extensively reported, studies on other indole derivatives provide a framework for how such analyses would be conducted. A typical docking study would involve:
Preparation of the Ligand and Receptor: Building the 3D structure of this compound and obtaining the crystal structure of the target protein.
Docking Simulation: Using a docking algorithm to explore various binding poses of the ligand within the receptor's active site.
Scoring and Analysis: Ranking the predicted binding poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, ionic interactions, and halogen bonds involving the iodine atom.
The results of such simulations can provide valuable hypotheses about the mechanism of action and guide the design of new analogs with improved potency or selectivity.
Quantum Chemical Calculations for Electronic Properties and Reactivity Analysis
Quantum chemical calculations offer a deeper understanding of the electronic structure and reactivity of a molecule. For this compound, these methods can be used to calculate various properties that are not directly accessible through experimental means.
Key parameters that can be calculated include:
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can help to predict sites of non-covalent interactions, including the σ-hole on the iodine atom.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important for determining the chemical reactivity and kinetic stability of the molecule.
Atomic Charges: Calculating the partial charges on each atom can provide insights into the polarity of bonds and the likelihood of specific electrostatic interactions.
Structure Activity Relationship Sar Studies and Computational Approaches
In Silico Screening and Virtual Ligand Design for Novel Analogues
In silico screening and virtual ligand design represent a rational and efficient approach to discovering novel analogues of this compound. This computational strategy involves the use of computer models and simulations to predict the interaction of virtual compounds with a biological target, thereby identifying promising candidates for synthesis and experimental testing.
The process typically begins with the three-dimensional structure of the target protein, which can be obtained through experimental methods like X-ray crystallography or predicted using homology modeling. A virtual library of compounds, which can range from thousands to millions of molecules, is then screened against the binding site of the target protein using molecular docking programs. These programs calculate the binding affinity and predict the binding mode of each compound, allowing for the ranking of potential ligands.
For the design of novel analogues of this compound, a common strategy is to use the existing scaffold as a starting point. Virtual modifications can be made to various parts of the molecule, such as the indole (B1671886) ring, the acetic acid side chain, and the iodine substituent at the 5-position. For instance, the iodine atom could be replaced with other halogens (e.g., fluorine, chlorine, bromine) or with different functional groups to explore the impact of electronics and sterics on binding. Similarly, the acetic acid side chain can be modified to alter the compound's physicochemical properties and its interaction with the target.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of newly designed, virtual analogues. A 3-D QSAR study, for example, can provide insights into the spatial arrangement of functional groups that are favorable for activity. nih.gov
The following table illustrates the type of data that would be generated from a virtual screening and ligand design study for novel analogues of this compound targeting a hypothetical protein kinase. The data includes the proposed structural modification, the predicted binding affinity (often expressed as a docking score or estimated Ki value), and key predicted molecular interactions.
| Compound ID | Proposed Structural Modification | Predicted Binding Affinity (Docking Score, kcal/mol) | Key Predicted Molecular Interactions |
| Parent | This compound | -7.5 | Hydrogen bond with catalytic lysine; Halogen bond with backbone carbonyl |
| Analogue 1 | Replacement of iodine with bromine | -7.2 | Similar to parent |
| Analogue 2 | Replacement of iodine with chlorine | -6.8 | Similar to parent |
| Analogue 3 | Replacement of iodine with a trifluoromethyl group | -8.1 | Additional hydrophobic interactions |
| Analogue 4 | Methylation of the indole nitrogen | -7.0 | Loss of hydrogen bond donor capability |
| Analogue 5 | Conversion of carboxylic acid to a tetrazole bioisostere | -7.8 | Altered hydrogen bonding pattern |
| Analogue 6 | Addition of a hydroxyl group at the 6-position | -8.5 | New hydrogen bond with a serine residue |
This table is a hypothetical representation of data from an in silico study and is for illustrative purposes only.
The results from such in silico studies provide a rational basis for selecting a smaller, more promising set of novel analogues for chemical synthesis and subsequent biological evaluation. This targeted approach significantly reduces the time and cost associated with traditional trial-and-error methods in drug discovery.
Advanced Research Applications and Future Directions
Development of 2-(5-Iodo-1H-indol-3-yl)acetic Acid as a Chemical Biology Probe
Chemical biology utilizes small molecules to perturb and study biological processes in living systems. mdpi.comchemscene.com The development of bioactive molecules into chemical probes is a critical step in translating a compound's activity into a clear understanding of its molecular mechanism of action. mdpi.com this compound is an ideal candidate for development into a chemical probe due to the synthetic versatility conferred by its iodine substituent.
The general structure of a chemical probe consists of a core structure for binding specificity, a reactive group for covalent labeling, and a reporter group for detection. mdpi.com The iodo-group on the indole (B1671886) ring can serve as a chemical handle for introducing reporter tags or reactive functionalities. For instance, the iodine atom can be replaced via transition-metal-catalyzed cross-coupling reactions to attach an alkyne or azide (B81097) group. These "click chemistry" handles allow for the subsequent attachment of fluorophores for imaging or biotin (B1667282) for affinity purification and target identification.
This strategy is central to affinity-based target identification, where the probe is used as "bait" to physically isolate its binding partners from a complex cellular lysate. mdpi.com By identifying the proteins that interact with a this compound-derived probe, researchers can elucidate its mechanism of action and uncover its cellular on- and off-targets. This is particularly relevant given the broad biological activities associated with indole derivatives. nih.gov
Exploration of the Chemical Compound as a Non-Clinical Lead in Drug Discovery Programs
Drug discovery is a complex process that begins with the identification of a "hit" compound, which is then optimized into a "lead" compound through medicinal chemistry efforts. chemscene.com A lead compound undergoes extensive non-clinical (pre-clinical) evaluation to assess its safety and efficacy before it can be considered for human trials. europa.euafmps.be The indole scaffold is a cornerstone of modern medicinal chemistry, with derivatives showing therapeutic potential against cancer, infectious diseases, and neurodegenerative disorders. nih.govrsc.org
The compound this compound itself, and particularly its derivatives, represents a promising starting point for such programs. Research has shown that derivatives incorporating this scaffold can possess significant biological activity. For example, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one demonstrated a potent antibacterial effect with a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), a major public health threat. nih.gov
The exploration of this compound as a non-clinical lead would involve several key stages:
Primary and Secondary Pharmacodynamics: In vitro and in vivo studies to confirm the compound's mechanism of action and to identify any off-target effects. afmps.be
Pharmacokinetics and ADMET: Evaluation of the compound's absorption, distribution, metabolism, excretion, and toxicity profile.
Safety Pharmacology: Studies to investigate potential adverse effects on major physiological systems, such as the cardiovascular, respiratory, and central nervous systems. europa.eu
The data gathered during these non-clinical studies are essential for establishing a preliminary risk-benefit assessment and for guiding the design of potential future clinical trials. afmps.beeuropa.eu
| Research Area | Application of this compound Scaffold | Key Findings / Potential |
| Antibacterial | Derivative 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Potent activity against MRSA (MIC = 0.98 μg/mL). nih.gov |
| Anticancer | General indole derivatives | Target various pathways, including tubulin polymerization and protein kinases. nih.gov |
| Neuroprotection | Multifunctional indole derivatives | Inhibition of enzymes like monoamine oxidase (MAO) and cholinesterases (ChE). rsc.orgnih.gov |
Investigation of its Role as an Auxin Analog in Advanced Plant Science Research
Indole-3-acetic acid (IAA) is the most abundant and well-studied natural auxin, a class of plant hormones that regulates virtually every aspect of plant growth and development. nih.govwikipedia.orgresearchgate.net Synthetic auxin analogs, which are more metabolically stable than natural IAA, are invaluable tools for dissecting the complex pathways of auxin biosynthesis, transport, signaling, and metabolism. wikipedia.orgmdpi.com
This compound is a synthetic analog of IAA. Halogenated auxins, including chlorinated and iodinated derivatives, have been instrumental in studying auxin biology. They often exhibit altered binding affinities for auxin receptors, different transport characteristics, and resistance to metabolic degradation, allowing researchers to uncouple and study specific auxin-regulated processes. nih.govresearchgate.net
Advanced research applications in plant science include:
Studying Auxin Transport: Investigating the specificity and kinetics of auxin influx and efflux carriers (e.g., PIN proteins).
Probing Receptor-Signaling Pathways: Using analogs to understand how auxin is perceived by receptors like TIR1/AFB and the subsequent downstream signaling cascade. mdpi.com
Chemical Genomics: Screening for mutants that show altered sensitivity to the iodo-analog compared to natural IAA can help identify new components of the auxin signaling network. nih.gov
Agricultural Applications: While natural IAA is easily degraded, stable synthetic auxins are widely used in horticulture and agriculture to control plant growth, induce rooting, and prevent fruit drop. researchgate.netresearchgate.net The specific properties of this compound could be explored for novel agricultural uses.
Design and Synthesis of Novel Indole Scaffolds with Tailored Research Applications
The true power of this compound in advanced research lies in its utility as a versatile synthetic building block. chemscene.com The iodine atom is not merely a passive substituent; it is an active functional group that enables a wide array of chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions. researchgate.net This allows chemists to use the 5-iodoindole (B102021) core as a scaffold to construct large libraries of novel indole derivatives with precisely tailored properties.
Key synthetic strategies include:
Suzuki Coupling: Reaction with boronic acids to introduce new aryl or heteroaryl groups, expanding the structural diversity and potentially modulating biological activity. nih.gov
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which can serve as rigid linkers or be further functionalized. researchgate.netnih.gov
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds to attach various amine-containing groups, a common strategy in medicinal chemistry. researchgate.net
Heck Coupling: Formation of carbon-carbon bonds with alkenes. researchgate.net
Through these methods, the simple this compound scaffold can be elaborated into complex molecules designed for specific research purposes, such as highly potent and selective enzyme inhibitors, fluorescent probes for cellular imaging, or multifunctional agents for treating complex diseases. mdpi.comnih.gov
| Reaction Type | Reactant | Bond Formed | Potential Application |
| Suzuki Coupling | Arylboronic Acid | C-C (Aryl) | Modifying steric/electronic properties for drug design. nih.gov |
| Sonogashira Coupling | Terminal Alkyne | C-C (Alkynyl) | Creating rigid linkers; synthesis of natural product analogs. nih.gov |
| Buchwald-Hartwig | Amine | C-N | Introducing basic centers for improved solubility or receptor binding. researchgate.net |
| Heck Coupling | Alkene | C-C (Alkenyl) | Extending conjugation; creating complex scaffolds. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Rational Design of Indole Derivatives
The traditional cycle of drug discovery (design-make-test-analyze) is often slow and costly. nih.gov The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this process by enabling the rapid, rational design of new molecules with desired properties. mdpi.comnih.gov These computational tools can be applied to the this compound scaffold to accelerate the discovery of novel research tools and therapeutic leads.
AI and ML can contribute in several ways:
Predictive Modeling: Algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of novel, virtual indole derivatives. This includes predicting binding affinity to a target, ADMET properties, and potential off-target effects, allowing researchers to prioritize the synthesis of the most promising compounds. springernature.com
De Novo Design: Generative AI models can design entirely new indole-based structures optimized for a specific biological target or function. These models can "learn" the rules of chemical bonding and medicinal chemistry to propose novel, synthetically accessible molecules.
Synthesis Planning: Retrosynthesis AI programs can analyze a complex target molecule and propose a step-by-step synthetic route, potentially identifying more efficient ways to build upon the this compound core. nih.govrsc.org
By combining the synthetic versatility of this iodo-indole scaffold with the predictive power of AI, researchers can navigate the vast chemical space of possible derivatives more efficiently, significantly accelerating the pace of discovery in chemical biology, medicine, and plant science. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
